molecular formula C22H18ClN5OS B11193932 N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide

N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide

Cat. No.: B11193932
M. Wt: 435.9 g/mol
InChI Key: VQAMFNNALXKYQI-UHFFFAOYSA-N
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Description

N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide is a complex organic compound that belongs to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of the benzodiazepine core. The process often includes:

    Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This is achieved through electrophilic aromatic substitution reactions.

    Attachment of the Pyrimidin-2-ylsulfanyl Group: This step involves nucleophilic substitution reactions, where the pyrimidin-2-ylsulfanyl group is introduced to the benzodiazepine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets in the body. It is believed to bind to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters like gamma-aminobutyric acid (GABA). This interaction leads to its psychoactive effects, including anxiolytic and sedative properties.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic properties.

    Lorazepam: Known for its sedative effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a chlorophenyl group and a pyrimidin-2-ylsulfanyl group differentiates it from other benzodiazepines, potentially offering unique therapeutic benefits.

Properties

Molecular Formula

C22H18ClN5OS

Molecular Weight

435.9 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)-2-methyl-3H-1,5-benzodiazepin-4-yl]-2-pyrimidin-2-ylsulfanylacetamide

InChI

InChI=1S/C22H18ClN5OS/c1-14-20(15-7-9-16(23)10-8-15)21(27-18-6-3-2-5-17(18)26-14)28-19(29)13-30-22-24-11-4-12-25-22/h2-12,20H,13H2,1H3,(H,27,28,29)

InChI Key

VQAMFNNALXKYQI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C(C1C3=CC=C(C=C3)Cl)NC(=O)CSC4=NC=CC=N4

Origin of Product

United States

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